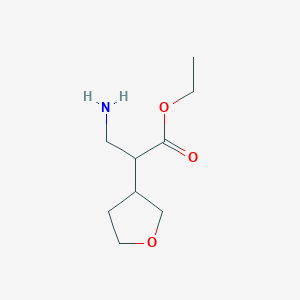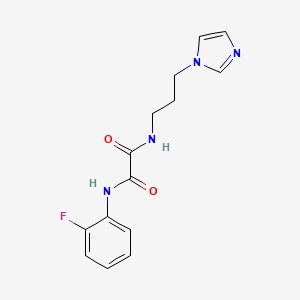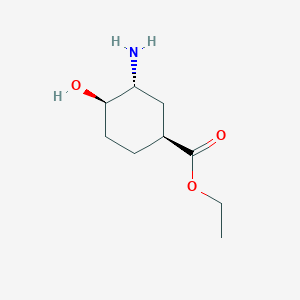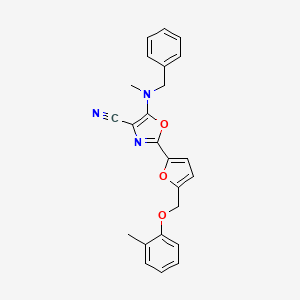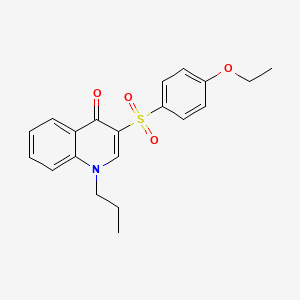
3-((4-乙氧基苯基)磺酰)-1-丙基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a protein complex that plays a crucial role in regulating sodium transport in epithelial tissues, such as the lungs and kidneys. ESI-09 has been shown to have potential therapeutic applications in several diseases, including cystic fibrosis, hypertension, and pulmonary edema.
科学研究应用
Medicinal Chemistry and Drug Development
This compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can fine-tune its pharmacological properties. For instance, the quinoline ring system has been associated with antimicrobial, antiviral, and anticancer activities. Further studies are needed to elucidate its specific mechanisms of action and optimize its therapeutic potential .
Anti-Inflammatory Agents
The sulfonamide group in this compound suggests anti-inflammatory properties. Researchers have investigated its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Preclinical studies have shown promising results, but clinical trials are necessary to validate its efficacy .
Antioxidant Activity
The ethoxybenzenesulfonyl moiety may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating this compound’s ability to scavenge reactive oxygen species could lead to applications in nutraceuticals or skincare products .
Photophysical Properties
Quinoline derivatives often exhibit interesting photophysical behavior. Researchers have studied their fluorescence properties, which could be exploited in sensors, imaging agents, or optoelectronic devices. By understanding the excited-state dynamics of this compound, scientists aim to harness its luminescent properties for practical applications .
Agrochemicals
The combination of the quinoline scaffold and the sulfonyl group opens up possibilities for designing agrochemicals. Researchers explore its potential as a pesticide or herbicide. By optimizing its selectivity and toxicity, it could contribute to sustainable agriculture practices .
Material Science
Quinoline-based compounds have been investigated for their material properties. Whether as components in organic semiconductors, liquid crystals, or polymers, their unique structures can influence electronic, optical, and mechanical properties. Researchers continue to explore their applications in materials science .
作用机制
Target of Action
The primary target of the compound 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound interacts with PPARs, modulating their activities . It has been found to have a bias towards partial agonism towards PPARγ, which helps circumvent the clinically observed side effects of full PPARγ agonists . The compound’s interaction with PPARs results in changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The compound affects the pathways regulated by PPARs. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway modulations can have significant impacts on various physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of PPAR activities. This can lead to changes in lipid metabolism, glucose homeostasis, and other metabolic parameters . For instance, it has been found to be less potent in promoting adipocyte differentiation and only partially effective in stimulating adiponectin gene expression compared to full PPARγ-agonists .
属性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(10-12-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGHTVNXKDFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

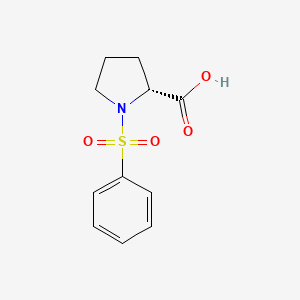
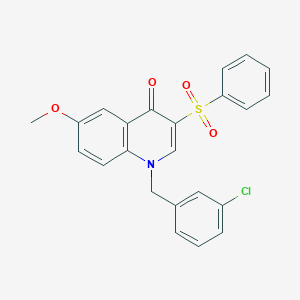
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)
![2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2833597.png)
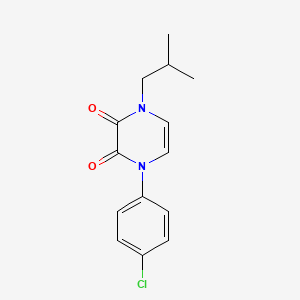
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
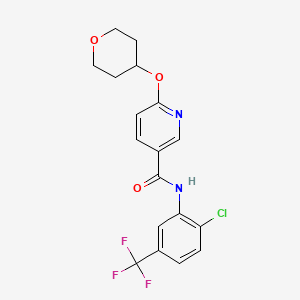

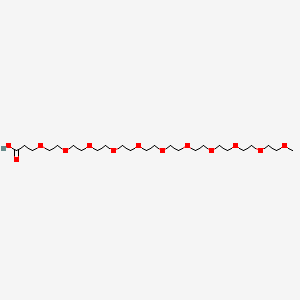
![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)
